Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-
Description
Electronic Effects
- Boronic Acid Group : The -B(OH)₂ moiety acts as a strong electron-withdrawing group , reducing electron density at the pyridine nitrogen and enhancing electrophilicity at the 2- and 4-positions. This polarization facilitates nucleophilic aromatic substitution reactions.
- Isopropylamino Group : The -NHCH(CH₃)₂ substituent donates electrons via resonance and inductive effects , counterbalancing the boronic acid’s electron withdrawal. This interplay creates a electron-deficient pyridine core with localized regions of reactivity.
Steric Effects
- The bulky isopropyl group imposes steric hindrance on the pyridine ring’s 5-position, directing incoming reagents to the less hindered 2- and 4-positions. This regioselectivity is critical in catalytic applications.
- Boronic Acid Solubility : Unlike non-polar boronic acids, this derivative exhibits moderate aqueous solubility due to hydrogen bonding between the -NHCH(CH₃)₂ group and water molecules.
| Substituent | Electronic Contribution | Steric Contribution |
|---|---|---|
| Boronic Acid (-B(OH)₂) | Electron-withdrawing (σₚ = +0.85) | Minimal steric bulk |
| Isopropylamino (-NHCH(CH₃)₂) | Electron-donating (σₚ = -0.15) | High steric hindrance (Es = -1.74) |
These substituent effects are corroborated by comparative studies on related pyridine-boronic acid derivatives, such as 5-((isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride (CAS 1425335-02-9), where methylene spacers between the amino group and pyridine ring alter electronic coupling.
Properties
CAS No. |
1286784-21-1 |
|---|---|
Molecular Formula |
C8H13BN2O2 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[5-(propan-2-ylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-6(2)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3 |
InChI Key |
NZDFNHBQGQIPOE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Isopropylamino-3-bromopyridine
The precursor 5-isopropylamino-3-bromopyridine is synthesized via Buchwald-Hartwig amination of 3,5-dibromopyridine. Using Pd(dba)$$_2$$ as a catalyst, XantPhos as a ligand, and cesium carbonate as a base, the reaction proceeds in toluene at 100°C for 12 hours. The isopropylamine nucleophile selectively substitutes the 5-bromo group due to steric and electronic factors.
Reaction Conditions
Miyaura Borylation of 5-Isopropylamino-3-bromopyridine
The bromopyridine intermediate undergoes Miyaura borylation using Pd(dppf)Cl$$2$$ as a catalyst and B$$2$$Pin$$_2$$ as the boron source. The reaction is conducted in 1,4-dioxane with potassium acetate as a base at 80–100°C for 12–24 hours.
Reaction Conditions
Hydrolysis of Boronate Ester to Boronic Acid
The pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid in a tetrahydrofuran (THF)/water mixture. The reaction proceeds at room temperature for 1–2 hours.
Reaction Conditions
- Substrate : 5-Isopropylamino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Acid : 6 M HCl (2 equiv)
- Solvent : THF/H$$_2$$O (3:1)
- Temperature : 25°C
- Yield : >90%
Iridium-Catalyzed C–H Borylation
Direct C–H borylation offers a step-economical route to pyridinylboronic acids. Using iridium catalysts, the 3-position of pyridine is selectively functionalized, with the 5-isopropylamino group acting as a directing moiety.
Synthesis of 5-Isopropylaminopyridine
5-Aminopyridine is alkylated with isopropyl bromide in the presence of NaH as a base. The reaction proceeds in dimethylformamide (DMF) at 60°C for 6 hours.
Reaction Conditions
Directed C–H Borylation
The iridium-catalyzed borylation employs [Ir(COD)OMe]$$2$$ with 4,4′-di-*tert*-butyl-2,2′-bipyridine (dtbpy) as a ligand. B$$2$$Pin$$_2$$ serves as the boron source in cyclohexane at 80°C.
Reaction Conditions
- Substrate : 5-Isopropylaminopyridine
- Catalyst : [Ir(COD)OMe]$$_2$$ (3 mol%)
- Ligand : dtbpy (6 mol%)
- Boron Source : B$$2$$Pin$$2$$ (1.5 equiv)
- Solvent : Cyclohexane
- Temperature : 80°C
- Yield : 60–70%
Halogen-Metal Exchange
Lithium-halogen exchange followed by boron trapping is a classical method for boronic acid synthesis. This approach requires a 3-bromo-5-isopropylaminopyridine precursor.
Synthesis of 3-Bromo-5-isopropylaminopyridine
As described in Section 1.1, 3,5-dibromopyridine is aminated at the 5-position using isopropylamine.
Lithium-Bromine Exchange and Boronation
The bromopyridine is treated with n-butyllithium at –78°C in THF, followed by quenching with triisopropyl borate. Acidic hydrolysis yields the boronic acid.
Reaction Conditions
- Substrate : 3-Bromo-5-isopropylaminopyridine
- Base : n-BuLi (1.1 equiv)
- Boron Source : B(OiPr)$$_3$$ (3 equiv)
- Solvent : THF
- Temperature : –78°C to 25°C
- Yield : 50–60%
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High yields; scalable | Requires halogenated precursor | 70–85% |
| C–H Borylation | Step-economical; no pre-functionalization | Sensitive to directing group efficiency | 60–70% |
| Halogen-Metal Exchange | Rapid reaction kinetics | Low-temperature conditions; air-sensitive | 50–60% |
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in Suzuki-Miyaura couplings for bioactive molecules. For example, it is used in the synthesis of HIV integrase inhibitors and kinase-targeted therapeutics.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or boronic anhydride.
Reduction: Reduction reactions can transform the boronic acid into a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronate esters or anhydrides .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
Boronic acids are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- has been shown to effectively interact with palladium complexes during these reactions, enhancing the efficiency and selectivity of the coupling process.
Synthetic Routes
Several synthetic pathways are available for producing Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-. These methods include:
- Borylation of Pyridine Derivatives : Utilizing transition metal catalysts to introduce boron into pyridine rings.
- Functionalization of Boronate Esters : Transforming boronate esters into the desired boronic acid through hydrolysis or other chemical reactions.
Medicinal Chemistry
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor, which is crucial in various signaling pathways related to cancer and other diseases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often associated with cancer progression. Research indicates that Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- can modulate biological processes by targeting specific kinases.
Therapeutic Development
Due to its biological activity, this boronic acid has been considered for therapeutic development against various conditions, including cancer. Studies have shown that modifying its structure can enhance its inhibitory potency against specific kinases, leading to improved efficacy in clinical applications .
Materials Science
Covalent Organic Frameworks
Boronic acids are also significant in the development of covalent organic frameworks (COFs), which are crystalline porous materials formed from molecular building units. These frameworks have applications in gas storage, catalysis, and drug delivery. The unique properties of Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- contribute to the stability and functionality of these materials .
Mechanism of Action
The mechanism by which boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in molecular recognition and enzyme inhibition. The compound can bind to active site serines in enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Position and Functional Group Modifications
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butylcarbamoyl) reduce reactivity but improve target specificity .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide, propargyl) lower pKa, enhancing boronic acid's Lewis acidity for diol binding .
Heterocyclic Modifications
Key Observations :
Enzyme Inhibition
- HDAC Inhibition: Compounds with α-amino acid moieties (e.g., (S)-18 in ) show IC₅₀ values comparable to SAHA (GI₅₀/IC₅₀ < 10). The target compound’s isopropylamino group may mimic these motifs, though its IC₅₀ remains uncharacterized .
- Beta-Lactamase Inhibition : Benzo[b]thiophene-2-boronic acid (IC₅₀ = 27 nM) outperforms early analogs. The target compound’s pyridine core may reduce affinity compared to aromatic heterocycles .
Diol Binding and Sensing
- MIL-100-B MOFs: Boronic acid-functionalized MOFs show enhanced cis-diol capture (e.g., glycoproteins). The target compound’s amino group could improve water solubility for biosensing vs. hydrophobic analogs .
Biological Activity
Boronic acids have emerged as significant compounds in medicinal chemistry, particularly due to their diverse biological activities. The compound Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is of particular interest for its potential applications in cancer therapy and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its role in inhibiting specific biological pathways.
Boronic acids are known for their ability to form covalent bonds with nucleophilic sites in proteins, particularly through the hydroxy group of serine residues. This property allows boronic acids to act as inhibitors for various enzymes and receptors involved in disease processes.
- Proteasome Inhibition : The boronic acid moiety can serve as a bioisostere for carboxylic acids and phosphates, allowing it to inhibit proteasomes effectively. This inhibition leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells .
- Tyrosine Kinase Inhibition : Boronic acids have been shown to inhibit tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival. This inhibition can disrupt cancer cell growth and metastasis .
- Antimicrobial Activity : Studies indicate that boronic acids can inhibit efflux pumps in bacteria, enhancing the efficacy of antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus .
Efficacy Against Cancer Cell Lines
Recent research has evaluated the effectiveness of Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- against various cancer cell lines:
| Cell Line | Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| PC-3 | Prostate Cancer | 15.2 | Proteasome inhibition |
| HepG2 | Liver Cancer | 12.5 | Induction of apoptosis |
| LAPC-4 | Androgen-dependent Prostate Cancer | 10.0 | Tyrosine kinase inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly effective against androgen-dependent prostate cancer cells .
Case Studies
Several case studies have highlighted the biological activity of boronic acid derivatives:
- Case Study 1 : A study demonstrated that substituting a nitro group with a boronic acid moiety in flutamide analogs resulted in enhanced binding affinity to androgen receptors, leading to improved anti-proliferative effects on prostate cancer cells .
- Case Study 2 : Research on 6-(aryl)alkoxypyridine-3-boronic acids revealed their ability to potentiate antibiotic activity against NorA-overexpressing Staphylococcus aureus strains, indicating their potential as efflux pump inhibitors .
Research Findings
The following findings summarize the biological activities associated with Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-:
- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms including proteasome and tyrosine kinase inhibition.
- Antimicrobial Properties : It has demonstrated efficacy in enhancing the activity of existing antibiotics against resistant bacterial strains.
- Enzymatic Inhibition : The compound exhibits notable inhibitory effects on key enzymes involved in tumor progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
